molecular formula C14H23NO B7933092 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol

Cat. No.: B7933092
M. Wt: 221.34 g/mol
InChI Key: UMFJFXVOSBORQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is an organic compound with the molecular formula C14H23NO It is a secondary amine with an ethanol group, characterized by the presence of an isopropyl group and a phenylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol typically involves the reaction of 1-phenyl-1-propanol with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The final product is typically purified using advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-acetone.

    Reduction: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethane.

    Substitution: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethyl halides or esters.

Scientific Research Applications

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[Isopropyl-(1-phenyl-propyl)-amino]-propane
  • **2-[Isopropyl-(1-phenyl-propyl)-amino]-butanol
  • **2-[Isopropyl-(1-phenyl-propyl)-amino]-methanol

Uniqueness

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is unique due to its specific structural features, such as the presence of both an isopropyl group and a phenylpropyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Biological Activity

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, also known as a derivative of isopropylamine, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Receptor Binding : It may bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that influence cellular processes.
  • Enzyme Inhibition : The compound has the potential to inhibit certain enzymes, altering metabolic pathways and affecting cellular functions.
  • Gene Expression Modulation : By interacting with transcription factors, it may influence the expression of genes involved in various biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative analysis of its Minimum Inhibitory Concentration (MIC) against various pathogens is presented in Table 1.

Pathogen MIC (mg/mL)
Staphylococcus aureus1.25
Escherichia coli0.625
Salmonella gallinarum0.05
Candida albicans0.078

This table highlights the effectiveness of the compound against both bacterial and fungal strains, suggesting its potential use in treating infections.

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit their proliferation. For instance, it was found to significantly reduce the viability of HepG-2 human hepatocellular carcinoma cells with an IC50 value of 22.5 µg/mL .

Study on Hepatocellular Carcinoma

A recent study investigated the effects of this compound on HepG-2 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Study on Bacterial Resistance

Another study focused on the antimicrobial resistance patterns against Staphylococcus aureus. The findings revealed that the compound effectively reduced biofilm formation and exhibited synergistic effects when combined with conventional antibiotics .

Properties

IUPAC Name

2-[1-phenylpropyl(propan-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-14(13-8-6-5-7-9-13)15(10-11-16)12(2)3/h5-9,12,14,16H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJFXVOSBORQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(CCO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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